An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

CAS Number: 19652-32-5

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

3-Bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-Bromo-5-chlorosalicylaldehyde, is a poly-substituted aromatic aldehyde. The presence of bromo, chloro, hydroxyl, and aldehyde functional groups on the benzene ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde [1]

| Property | Value |

| CAS Number | 19652-32-5 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 85-88 °C |

| Purity | ≥97% |

| Synonyms | 3-Bromo-5-chlorosalicylaldehyde |

Table 2: Spectroscopic Data for 3-Bromo-5-chloro-2-hydroxybenzaldehyde

| Spectroscopic Data | Key Features |

| ¹³C NMR | Spectra available.[2] |

| Infrared (IR) | Spectra available.[2] |

| Mass Spectrometry (MS) | Spectra available.[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

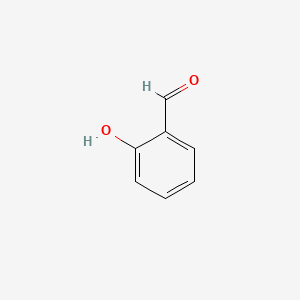

This proposed protocol is based on the bromination of salicylaldehyde derivatives.[3]

Reaction Scheme:

Caption: Proposed synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 4-chlorosalicylaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Synthesis of Schiff Base Derivatives

3-Bromo-5-chloro-2-hydroxybenzaldehyde is a valuable precursor for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[4]

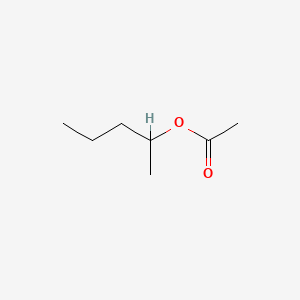

Reaction Scheme:

Caption: General synthesis of a Schiff base from 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Addition: To this solution, add an equimolar amount of the desired primary amine.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to yield the pure Schiff base.

Applications in Drug Development

Derivatives of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, particularly Schiff bases, have shown promise in various therapeutic areas, including as antimicrobial and neuroprotective agents.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes are known to exhibit significant antibacterial and antifungal properties.[4] The antimicrobial activity is often attributed to the azomethine group (-C=N-).

Table 3: Reported Antimicrobial Activity of Related Schiff Base Derivatives

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| Isatin Schiff Bases | P. aeruginosa | 78 | [5] |

| Benzimidazole-based Schiff bases | S. aureus | 250 (ng/mL) | [5] |

| Schiff bases from 3,3′-diaminodipropylamine | S. aureus | 24-49 | [6] |

| Schiff bases from 5-chloro-salicylaldehyde | E. coli | 1.6 | [7] |

| Schiff bases from 5-chloro-salicylaldehyde | P. fluorescence | 2.8 | [7] |

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI medium for fungi.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Caption: Experimental workflow for antimicrobial screening.

Neuroprotective Potential

Recent studies have suggested that halogenated salicylaldehyde derivatives may possess neuroprotective properties.[8] While the exact mechanisms are still under investigation, potential pathways include the modulation of inflammatory responses and the inhibition of ferroptosis, a form of iron-dependent cell death.[8][9] Salicylates are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[10]

Proposed Neuroprotective Signaling Pathway:

Caption: Inhibition of NF-κB signaling by salicylaldehyde derivatives.

Conclusion

3-Bromo-5-chloro-2-hydroxybenzaldehyde is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its utility in the synthesis of biologically active Schiff bases, particularly those with antimicrobial and potential neuroprotective activities, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further investigation into the synthesis of a broader range of derivatives and a more detailed exploration of their mechanisms of action are warranted.

References

- 1. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. d-nb.info [d-nb.info]

- 4. ijmrsti.com [ijmrsti.com]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 9. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salsalate treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]